

An In-depth Technical Guide to the Chemical Properties of CH₂COOH-PEG3-CH₂COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH₂COOH-PEG3-CH₂COOH

Cat. No.: B3125643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH₂COOH-PEG3-CH₂COOH, systematically known as 3,6,9-Trioxaundecanedioic acid, is a hydrophilic, homobifunctional crosslinking reagent. Its structure features a central tri(ethylene glycol) (PEG3) spacer flanked by two terminal carboxylic acid groups. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its ability to link two amine-containing molecules, improve the solubility and pharmacokinetic properties of conjugated substances, and act as a versatile building block for more complex architectures. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of its application in a typical workflow.

Chemical and Physical Properties

The fundamental chemical and physical properties of **CH₂COOH-PEG3-CH₂COOH** are summarized in the table below, providing a quantitative basis for its application in experimental settings.

Property	Value	Source(s)
Systematic Name	3,6,9-Trioxaundecanedioic acid	[1] [2]
Common Synonyms	PEG3 dicarboxylic acid, Bis-PEG3-acid	[3] [4]
CAS Number	13887-98-4	[1] [5]
Molecular Formula	C8H14O7	[1] [2] [5]
Molecular Weight	222.19 g/mol	[1] [2] [5]
Appearance	Liquid at 20°C	[1] [6]
Boiling Point	443.7 ± 30.0 °C (Predicted)	[1] [6] [7]
Density	1.3 g/mL at 20°C	[3] [5] [6]
Refractive Index	n _{20/D} 1.470 (lit.)	[3] [5] [6]
pK _{a1}	3.09 ± 0.10 (Predicted)	[1] [7]
Solubility	Highly soluble in water (>100 mg/mL), DMSO, DCM, and DMF.	[1] [6] [8]
Storage Conditions	Store at 2-8°C in a dry, dark place.	[6]

Reactivity and Applications

The reactivity of **CH₂COOH-PEG3-CH₂COOH** is primarily dictated by its terminal carboxylic acid groups. These groups can be activated to form reactive esters, most commonly through the use of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS ester is a stable intermediate that readily reacts with primary amines to form a stable amide bond.[\[3\]](#)[\[4\]](#)[\[7\]](#)

This reactivity makes **CH₂COOH-PEG3-CH₂COOH** a versatile tool for a variety of applications, including:

- Bioconjugation: Crosslinking proteins, peptides, and other biomolecules.
- Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for the PEGylation of small molecule drugs to improve their pharmacokinetic profiles. It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[\[3\]](#)[\[9\]](#)
- Surface Modification: Functionalizing surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and reduce non-specific binding.
- Polymer Synthesis: Serving as a monomer for the creation of polyesters and polyamides with enhanced flexibility and hydrophilicity.[\[6\]](#)

Spectroscopic Properties

While specific spectra for **CH₂COOH-PEG₃-CH₂COOH** are not readily available in public databases, its expected spectroscopic characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons and the methylene protons adjacent to the carboxylic acid groups. The protons of the PEG backbone (–O–CH₂–CH₂–O–) would typically appear as a complex multiplet or a singlet around 3.6 ppm. The methylene protons alpha to the carboxylic acid (–CH₂–COOH) would be shifted downfield, likely appearing in the range of 2.5-2.7 ppm.[\[10\]](#) [\[11\]](#)[\[12\]](#)
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the PEG backbone and the carboxyl carbons. The carbons of the ethylene glycol units are expected to resonate around 70 ppm.[\[10\]](#)[\[13\]](#) The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the region of 170-180 ppm.[\[10\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **CH₂COOH-PEG₃-CH₂COOH** would be dominated by the characteristic absorption bands of the carboxylic acid and ether functional groups.

- O–H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm^{-1} due to the hydrogen-bonded hydroxyl groups of the carboxylic acids.[14]
- C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl stretch of the carboxylic acid will be present between 1760 and 1690 cm^{-1} .[14][15][16]
- C–O–C Stretch: A strong band characteristic of the ether linkages in the PEG backbone will be observed in the region of 1150-1085 cm^{-1} .
- C–O Stretch and O–H Bend: Additional bands for the C–O stretch and O–H bend of the carboxylic acid are expected between 1320-1210 cm^{-1} and 1440-1395 cm^{-1} , respectively. [14][17]

Experimental Protocols

The following section provides a detailed methodology for a common application of **CH₂COOH-PEG₃-CH₂COOH**: the conjugation to an amine-containing molecule (e.g., a protein or a small molecule drug) via EDC/NHS chemistry.

Activation of CH₂COOH-PEG₃-CH₂COOH with EDC/NHS

Materials:

- **CH₂COOH-PEG₃-CH₂COOH**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Prepare Stock Solutions:

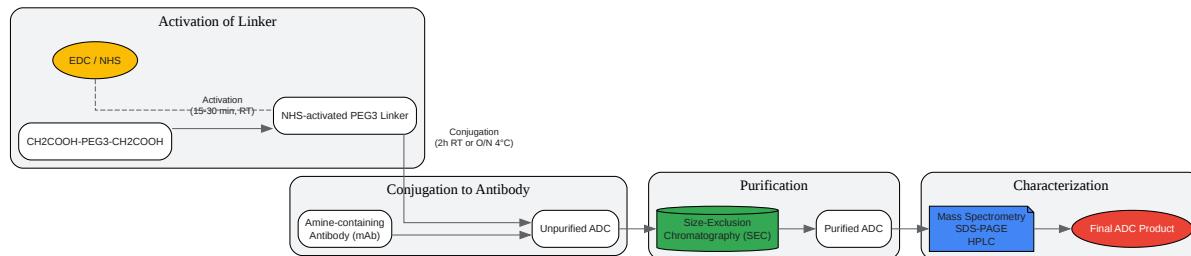
- Dissolve **CH₂COOH-PEG3-CH₂COOH** in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
- Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous DMSO.
- Activation Reaction:
 - In a reaction vial, add the desired molar equivalents of **CH₂COOH-PEG3-CH₂COOH**.
 - Add a 1.5 to 5-fold molar excess of EDC over the carboxylic acid groups.
 - Immediately add a 1.5 to 5-fold molar excess of NHS or sulfo-NHS over the carboxylic acid groups.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.

Conjugation to an Amine-Containing Molecule

Materials:

- Activated **CH₂COOH-PEG3-CH₂COOH** (from step 5.1)
- Amine-containing molecule (e.g., protein, peptide, small molecule)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.5. (Ensure the buffer is free of primary amines, such as Tris).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

Procedure:


- Prepare Amine-Containing Molecule: Dissolve or buffer-exchange the amine-containing molecule into the Conjugation Buffer.
- Conjugation Reaction:

- Add the freshly prepared activated **CH₂COOH-PEG₃-CH₂COOH** solution to the solution of the amine-containing molecule. The optimal molar ratio of the linker to the amine-containing molecule should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common for protein conjugations.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
- Purification of the Conjugate:
 - Remove excess linker and byproducts by a suitable purification method. For proteins, size-exclusion chromatography (SEC) or dialysis are commonly used. For small molecules, purification can be achieved by preparative HPLC or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of **CH₂COOH-PEG₃-CH₂COOH** in the construction of an antibody-drug conjugate (ADC).

[Click to download full resolution via product page](#)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using **CH2COOH-PEG3-CH2COOH**.

Conclusion

CH2COOH-PEG3-CH2COOH is a well-defined, hydrophilic, and versatile homobifunctional crosslinker with broad applicability in life sciences and materials science. Its well-characterized chemical and physical properties, coupled with established and robust conjugation chemistries, make it an invaluable tool for researchers and professionals in drug development and related fields. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the effective use of this important molecule in a variety of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,6,9-Trioxaundecanedioic acid | 13887-98-4 | >98% [smolecule.com]
- 2. 3,6,9-Trioxaundecanedioic acid | C8H14O7 | CID 83793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6,9-TRIOXAUNDECANEDIOIC ACID | 13887-98-4 [chemicalbook.com]
- 4. PEG3-(CH₂CO₂H)₂, 13887-98-4 | BroadPharm [broadpharm.com]
- 5. 3,6,9-Trioxaundecanedioic acid technical, = 70 T 13887-98-4 [sigmaaldrich.com]
- 6. peg.bocsci.com [peg.bocsci.com]
- 7. lookchem.com [lookchem.com]
- 8. 3,6,9-TRIOXAUNDECANEDIOIC ACID | 13887-98-4 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. compoundchem.com [compoundchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 16. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of CH₂COOH-PEG3-CH₂COOH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3125643#ch2cooh-peg3-ch2cooh-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com